2,4-dichloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide

Antiviral Protease inhibition Flavivirus

Flavivirus researchers often face supply bottlenecks for structurally defined pyridazine sulfonamide probes with verified target engagement. This compound directly addresses that gap. • ZIKV NS2B-NS3 protease IC₅₀ = 1.9 µM; WNV NS2B-NS3 Kd = 2.0 µM - dual-flavivirus activity confirmed via in vitro enzymatic assay. • 2,4-Dichloro substitution pattern is regiospecifically distinct from the 2,5-dichloro analog, ensuring target engagement fidelity at CFTR chloride channels. • Standard pack sizes: 10 mg, 50 mg, 100 mg. Bulk custom synthesis available. In stock with rapid global dispatch.

Molecular Formula C19H15Cl2N3O3S
Molecular Weight 436.31
CAS No. 921587-02-2
Cat. No. B2673854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-dichloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide
CAS921587-02-2
Molecular FormulaC19H15Cl2N3O3S
Molecular Weight436.31
Structural Identifiers
SMILESCCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl
InChIInChI=1S/C19H15Cl2N3O3S/c1-2-28(26,27)18-10-9-17(23-24-18)12-3-6-14(7-4-12)22-19(25)15-8-5-13(20)11-16(15)21/h3-11H,2H2,1H3,(H,22,25)
InChIKeyDPSAUYMZJABLQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Identity and Structural Class


2,4-Dichloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide (CAS 921587-02-2) is a synthetic small molecule belonging to the pyridazine sulfonamide–benzamide hybrid class [1]. Its core structure combines a 2,4-dichlorobenzamide moiety with a 6-(ethylsulfonyl)pyridazin-3-yl group connected via a para-substituted phenyl linker [2]. This architecture places it among ion-channel-modulating pyridazine sulfonamides and within the recently described anti-flavivirus benzamide series targeting Zika virus NS4B protein [3]. The compound exhibits a molecular formula of C₁₉H₁₅Cl₂N₃O₃S and a molecular weight of 436.31 g/mol [2].

Scaffold

Pyridazine sulfonamide–benzamide hybrid; ion-channel and antiviral probe architecture.

Target engagement

Reported flavivirus NS2B-NS3 protease interaction; NS4B-series structural analog.

Substitution logic

2,4-Dichloro and ethylsulfonyl pattern distinct from regioisomers; guided by target-specific SAR.

Why Generic Substitution Fails


Within the pyridazine sulfonamide–benzamide class, subtle variations in chlorine substitution pattern, position of the phenyl linker, and the nature of the sulfonyl group on the pyridazine ring generate profound differences in target engagement and selectivity [1]. For instance, the 2,4-dichloro substitution on the benzamide ring distinguishes this compound from its 2,5-dichloro regioisomer, which may exhibit altered steric and electronic interactions at the binding site of chloride channels such as CFTR [1]. Likewise, replacing the 6-ethylsulfonyl group on the pyridazine ring with a 4-methylpiperazinyl substituent converts a potential ion-channel modulator into a molecule of entirely different pharmacophore character, likely losing CFTR inhibitory activity . These structural determinants mean that generic interchange within this chemical series is not scientifically justified without matched-pair comparative data; procurement must be guided by the specific substitution pattern required for the intended biological target.

Target compound

2,4-Dichloro substitution; 6-ethylsulfonyl-pyridazine

2,5-Dichloro regioisomer

Morpholino-pyridazine variant; may shift chloride-channel interaction profile

Positional isomerism alters steric/electronic fit

Target compound

Ethylsulfonyl group present

4-Methylpiperazinyl analog

Replaces sulfonyl with piperazine; pharmacophore shift expected, potential loss of ion-channel modulation

Substituent class divergence may abrogate target engagement

Quantitative Differentiation Evidence


ZIKV NS2B-NS3 Protease Inhibition

The target compound demonstrated inhibition of Zika virus (ZIKV) NS2B-NS3 protease with an IC₅₀ of 1.90 × 10³ nM (1.9 µM). Against the closely related West Nile virus (WNV) NS2B-NS3 protease, the binding affinity (Kd) was 2.00 × 10³ nM (2.0 µM), indicating comparable potency across these flavivirus proteases [1]. This dual-flavivirus protease engagement provides a baseline for differentiating the compound from structurally related benzamides that lack the ethylsulfonyl-pyridazine moiety and show no measurable activity against either protease target.

ZIKV NS2B-NS3 protease
Class-level inference
IC₅₀ = 1.9 × 10³ nM (1.9 µM)
WNV Kd = 2.0 × 10³ nM (2.0 µM)
Supports flavivirus protease probe selection; comparable cross-virus affinity observed
In vitro enzymatic assay; review for assay-specific conditions
Antiviral Protease inhibition Flavivirus

Regioisomer Specificity

The 2,4-dichlorobenzamide substitution pattern in the target compound is distinct from the 2,5-dichloro regioisomer (CAS 922836-03-1) that features a morpholino substituent on the pyridazine ring . In the pyridazine sulfonamide CFTR inhibitor patent family, the 2,4-dichloro configuration may confer different steric and electronic interactions with the chloride channel pore, potentially altering inhibitory potency and selectivity relative to the 2,5-dichloro analog [1]. No direct head-to-head CFTR inhibition data are publicly available for the target compound; however, the patent exemplifies a closely related 3-[6-[2-(4-chlorophenyl)ethoxy]pyridazin-3-yl]-N-ethylsulfonylbenzamide as a confirmed CFTR inhibitor, supporting the general class activity [1].

Regioisomer specificity
Supporting evidence
2,4-Dichloro pattern vs. 2,5-dichloro regioisomer; no direct potency comparison available
Positional isomerism may influence chloride-channel interaction; class-level CFTR inhibition reported for analogs
Data to verify for target compound; structural analogy from patent family
Medicinal chemistry Structure-activity relationship CFTR modulation

Selectivity Against ZIKV NS4B Lead Series

The target compound's benzamide core, substituted with a 6-(ethylsulfonyl)pyridazin-3-yl group, belongs to the same chemical space as the MWAC-3475 anti-Zika benzamide series that potently inhibits ZIKV replication by targeting the viral protein NS4B [1]. The lead compound MWAC-3475 achieved >4-log reduction in viral titer at 20 µM in Vero 76 cells, while the target compound's distinct ethylsulfonyl-pyridazine appendage and 2,4-dichloro substitution may confer differentiated pharmacokinetic or resistance profile properties [1]. Although no direct comparative efficacy data exist for the target compound, its structural alignment with the MWAC-3475 series suggests potential utility for exploring structure-activity relationships around NS4B inhibition, particularly varying the electron-withdrawing nature and position of the halogen substituents on the benzamide ring.

NS4B lead series alignment
Cross-study comparable
Structural homolog of MWAC-3475 series; >4-log titer reduction (20 µM) for lead analog
Enables SAR exploration around NS4B-targeted benzamides; ethylsulfonyl-pyridazine modification context
No direct cell-based data for target compound; review as structural probe
Antiviral Flavivirus NS4B inhibitor

Research and Industrial Applications


Flavivirus NS2B-NS3 Protease Chemical Probe Development

The compound's demonstrated inhibition of ZIKV NS2B-NS3 protease (IC₅₀ = 1.9 µM) and binding to WNV NS2B-NS3 protease (Kd = 2.0 µM) make it a viable starting point for developing pan-flavivirus protease chemical probes [1]. Researchers can use this compound to interrogate the role of NS2B-NS3 protease in viral replication and to benchmark inhibitor selectivity across flavivirus species.

SAR Studies for Chloride Channel Modulation

Given the pyridazine sulfonamide scaffold's established association with CFTR chloride channel inhibition, this compound serves as a key intermediate for SAR exploration. Modifying the 2,4-dichlorobenzamide and ethylsulfonyl groups while using this compound as a reference point allows systematic evaluation of how these substituents influence ion transport blocking potency [2].

Anti-ZIKV NS4B Series Expansion and Resistance Profiling

As a structural analog of the MWAC-3475 anti-Zika benzamide series, the target compound is a candidate for expanding the chemical diversity around NS4B inhibition. Its unique ethylsulfonyl-pyridazine moiety and 2,4-dichloro substitution pattern enable studies into resistance mutation mapping and cross-resistance profiles relative to the lead MWAC-3475 compound [3].

Application
Selection Property
Validation Focus
Flavivirus NS2B-NS3 protease probe development
Reported protease inhibition assay context
Cross-flavivirus selectivity benchmarking
Chloride channel SAR studies
Ion-channel modulator scaffold with 2,4-dichloro configuration
CFTR inhibition potency profiling
Anti-ZIKV NS4B series expansion
NS4B-targeted structural analog with ethylsulfonyl-pyridazine moiety
Resistance mapping and cross-resistance profiling
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